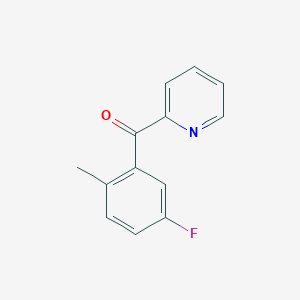

2-(3-Fluoro-6-methylbenzoyl)pyridine

Description

Significance of Pyridine-Based Chemical Scaffolds in Modern Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemistry, particularly in the realm of medicinal and materials science. nih.govmdpi.comresearchgate.net Structurally related to benzene (B151609), the pyridine scaffold is present in a vast number of important natural compounds, such as certain vitamins and alkaloids. nih.gov Its unique properties, including its polarity and ability to form hydrogen bonds, make it a highly sought-after component in the design of new molecules. researchgate.net

In the pharmaceutical industry, pyridine derivatives are integral to drug design and development. nih.gov The inclusion of a pyridine moiety can enhance a molecule's biological activity, improve its solubility and bioavailability, and address issues related to metabolic stability and protein binding. google.com Consequently, pyridine and its derivatives are found in a wide array of FDA-approved drugs and are used as starting materials for synthesizing new therapeutic agents. google.com Their versatility is demonstrated by their application in treatments for a range of conditions, including as anti-cancer, anti-inflammatory, and antimicrobial agents. researchgate.net The adaptability of the pyridine nucleus allows for extensive structural modifications, making it a "privileged scaffold" that continues to be a focus of intense research in the quest for novel medications. nih.gov

Overview of Benzoyl-Pyridine Frameworks in Academic Research

Within the large family of pyridine derivatives, the benzoyl-pyridine framework represents a significant class of compounds. These molecules, which feature a benzoyl group attached to a pyridine ring, are the subject of considerable academic and industrial research. One area of investigation is their synthesis, with researchers developing efficient, modular methods to create a variety of electronically diverse benzoylpyridines from readily available starting materials. nih.govacs.org

Benzoylpyridines are recognized for their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals. cymitquimica.com For instance, 2-benzoylpyridine (B47108) is a precursor for thiosemicarbazone compounds that have shown cytotoxic activity against certain cancer cell lines. thegoodscentscompany.com Furthermore, these frameworks are explored for their potential as bioactive agents themselves. Research has shown that certain substituted benzoylpyridines act as potent inhibitors of p38α MAP kinase, a target for anti-inflammatory therapies, and have demonstrated oral efficacy in models of rheumatoid arthritis. researchgate.net The ability of the benzoyl-pyridine structure to act as a ligand and form complexes with metal ions also leads to applications in areas like catalysis and the development of chelating agents. mdpi.com

Historical Context of Fluorinated Organic Compounds in Scientific Inquiry

The field of organofluorine chemistry, which deals with compounds containing a carbon-fluorine bond, has a rich history and has become critically important in numerous scientific and industrial fields. The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties, such as acidity, lipophilicity, and metabolic stability. This has made fluorinated compounds highly valuable, particularly in the development of pharmaceuticals and agrochemicals.

The synthesis of fluorinated pyridines has evolved significantly over time. Early methods, developed in the mid-20th century, often involved harsh reaction conditions. google.com A significant advancement was the development of methods like the Balz-Schiemann reaction, which provides a route to aryl fluorides from diazonium salts. google.com More recent progress has focused on milder and more selective fluorination techniques. For instance, the use of cesium fluoride (B91410) in polar aprotic solvents allows for the replacement of chlorine with fluorine on the pyridine ring. google.com Photoredox-mediated coupling reactions have also emerged as a powerful tool for creating fluorinated pyridines. These advancements in synthetic methodology have made a wide range of fluorinated pyridine derivatives accessible for research and development, including those used as key intermediates in the production of pesticides. google.com

Properties and Synthesis of 2-(3-Fluoro-6-methylbenzoyl)pyridine

The compound this compound is a specific substituted benzoylpyridine. While detailed research publications on this exact molecule are not abundant, its chemical properties can be understood through data available from chemical suppliers and by comparison with related analogues.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261668-71-6 | cnreagent.com |

| Molecular Formula | C₁₃H₁₀FNO | guidechem.com |

| Molecular Weight | 215.22 g/mol | bldpharm.com |

| Synonyms | (5-fluoro-2-methylphenyl)-pyridin-2-ylmethanone | guidechem.com |

This table is generated based on available supplier data.

The synthesis of related fluorinated and methylated pyridine compounds often involves multi-step processes. For example, the preparation of fluoropyridine compounds can be achieved through methods such as the improved Balz-Schiemann reaction on aminopyridines or through the bromination, denitration, and fluoridation of nitropyridine compounds. google.com A common strategy for creating substituted pyridines is the metal-halogen exchange on a di-substituted pyridine, such as 2,6-dibromopyridine, followed by reaction with an appropriate electrophile. mdpi.com

Comparative Analysis with Related Compounds

To better understand the properties of this compound, it is useful to compare it with structurally related benzoylpyridines. The presence and position of the fluoro and methyl groups can significantly influence the molecule's characteristics.

Comparative Data of Benzoylpyridine Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-Benzoylpyridine | C₁₂H₉NO | 183.21 | Unsubstituted parent compound. Used as a pharmaceutical intermediate. thegoodscentscompany.com |

| 2-(3-Fluorobenzoyl)pyridine | C₁₂H₈FNO | 199.19 | Contains a fluorine atom on the benzoyl ring. Fluorine can enhance biological activity. |

| 2-(6-Methylbenzoyl)pyridine | C₁₃H₁₁NO | 197.23 | Contains a methyl group on the pyridine ring. Has been investigated for anti-proliferative effects. cymitquimica.com |

| This compound | C₁₃H₁₀FNO | 215.22 | Combines fluoro and methyl substitutions. |

This table is compiled from various chemical data sources for comparative purposes.

The UV-vis absorption spectra of benzoylpyridines are of interest, with benzophenone (B1666685) itself showing strong absorption in the UV region. nih.govacs.org The introduction of different substituents on either the pyridine or the benzoyl ring can cause shifts in the maximum absorption wavelength. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-methylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-5-6-10(14)8-11(9)13(16)12-4-2-3-7-15-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIWWUCALFVZIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 3 Fluoro 6 Methylbenzoyl Pyridine

Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring in 2-(3-Fluoro-6-methylbenzoyl)pyridine is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the electron-withdrawing benzoyl group at the C-2 position. Consequently, the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C-2, C-4, C-6) to the nitrogen atom. quora.comquimicaorganica.orgyoutube.com

In this specific molecule, the C-2 position is already substituted. Therefore, nucleophilic attack would be directed primarily to the C-6 and C-4 positions. The presence of a good leaving group at these positions would facilitate substitution. For instance, in related pyridine compounds, halogens are often used as leaving groups to introduce various nucleophiles. youtube.com The presence of the methyl group at C-6 may offer some steric hindrance but also activates the position through its electron-donating inductive effect.

Reactions such as the Chichibabin reaction, which involves the direct amination of the pyridine ring with sodium amide, demonstrate the susceptibility of the ring to powerful nucleophiles, typically attacking the C-2 or C-6 position. youtube.com While specific studies on this compound are limited, the reactivity patterns of analogous 2-acylpyridines suggest that substitution reactions on the pyridine ring are a key feature of its chemistry.

| Reaction Type | Favored Positions on Pyridine Ring | Influencing Factors | Example Reaction |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-2, C-4, C-6 | Electron-withdrawing nature of ring Nitrogen; Activating effect of 2-benzoyl group. youtube.com | Reaction with strong nucleophiles like NaNH2 (Chichibabin reaction). youtube.com |

Reactions Involving the Benzoyl Moiety

The benzoyl moiety contains two primary sites for chemical reactions: the carbonyl group and the substituted phenyl ring.

Carbonyl Group Reactivity: The ketone carbonyl is electrophilic and readily undergoes nucleophilic addition. This is a fundamental reaction pathway for synthesizing a wide range of derivatives. For example, it can react with:

Reducing agents: Such as sodium borohydride (B1222165), to yield the corresponding secondary alcohol, phenyl-(3-fluoro-6-methyl-2-pyridyl)methanol. smolecule.com

Organometallic reagents: Such as Grignard or organolithium reagents, to produce tertiary alcohols.

Amines and their derivatives: The reaction with ammonia (B1221849) or primary amines can form imines. stackexchange.com Reaction with hydroxylamine (B1172632) yields an oxime, and reaction with hydrazines can produce hydrazones. Thiosemicarbazides react to form thiosemicarbazones, a class of compounds investigated for their biological activities. thegoodscentscompany.comchemicalbook.com

These nucleophilic acyl addition and substitution reactions highlight the versatility of the benzoyl group as a synthetic handle. guidechem.commasterorganicchemistry.com

Phenyl Ring Reactivity: The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution. The directing effects of the existing substituents—the fluorine and methyl groups—are critical. Fluorine is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. Their combined influence will determine the regioselectivity of further substitutions on this ring.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Nucleophilic Substitution: As discussed, the pyridine ring is the primary target for nucleophiles. The electron-deficient character of the ring, enhanced by the C-2 benzoyl group, strongly activates it for SNAr reactions. youtube.com The most stable anionic intermediate (Meisenheimer complex) is formed when the nucleophile attacks at the C-2, C-4, or C-6 positions, as the negative charge can be delocalized onto the electronegative nitrogen atom. quora.com Since C-2 is occupied, any nucleophilic substitution on the ring would target the C-4 or C-6 positions, assuming a suitable leaving group is present.

Electrophilic Substitution: Conversely, the pyridine ring is strongly deactivated towards electrophilic attack. The nitrogen atom and the C-2 benzoyl group withdraw electron density, making the ring much less nucleophilic than benzene (B151609). youtube.com Any electrophilic substitution under forcing conditions would likely occur at the C-3 or C-5 (meta) positions, analogous to the nitration of nitrobenzene (B124822). youtube.com

The more probable site for electrophilic aromatic substitution is the benzoyl phenyl ring. This ring is activated by the methyl group and influenced by the fluoro group. Electrophiles will preferentially attack this ring over the deactivated pyridine system. libretexts.org

| Substitution Type | Primary Target Ring | Reactivity & Directing Effects |

|---|---|---|

| Nucleophilic Aromatic Substitution | Pyridine Ring | Activated : Ring N and 2-benzoyl group are electron-withdrawing. Attack favored at C-4, C-6. quora.comyoutube.com |

| Electrophilic Aromatic Substitution | Benzoyl Phenyl Ring | Activated : The pyridine ring is strongly deactivated. youtube.com The benzoyl ring is the more reactive site, with substitution guided by the fluoro and methyl groups. |

Oxidation and Reduction Pathways of the Compound

The molecule offers multiple sites for both oxidation and reduction reactions.

Oxidation Pathways:

Pyridine N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine-N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

Methyl Group Oxidation: The methyl group at the C-6 position of the pyridine ring can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄). This would yield this compound-6-carboxylic acid. The synthesis of related compounds like 6-Methylpyridine-2-carboxylic acid is well-documented. thermofisher.com

Oxidative Cleavage: In some cases, oxidation can lead to the cleavage of the ketone, with 2-benzoylpyridine (B47108) being oxidized to form 2-pyridinecarboxylate ligands in the presence of certain metal complexes. smolecule.com

Reduction Pathways:

Carbonyl Reduction: The most common reduction reaction involves the ketone of the benzoyl group. Mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl to a secondary alcohol. guidechem.com

Catalytic Hydrogenation: More extensive reduction using catalytic hydrogenation (e.g., H₂ over Pd/C) could potentially reduce the carbonyl group and, under harsher conditions, the pyridine ring itself.

Rearrangement Reactions and Structural Isomerizations

While there is no specific literature detailing rearrangement reactions for this compound, its structure contains functional groups that could potentially undergo well-known molecular rearrangements under appropriate conditions. byjus.comnumberanalytics.com

Beckmann Rearrangement: The oxime, formed from the reaction of the ketone with hydroxylamine, could undergo an acid-catalyzed Beckmann rearrangement. byjus.comlibretexts.org This would result in the formation of an N-substituted amide, where the phenyl or pyridyl group migrates.

Baeyer-Villiger Rearrangement: Oxidation of the ketone with a peroxy acid (like m-CPBA) could potentially lead to a Baeyer-Villiger rearrangement, inserting an oxygen atom adjacent to the carbonyl group to form an ester. libretexts.org The migratory aptitude of the pyridyl versus the substituted phenyl group would determine the final product.

Photochemical Rearrangement: Some 2-benzoylpyridines are known to undergo photochemical cyclization reactions. thegoodscentscompany.com

Coordination Chemistry of 2 3 Fluoro 6 Methylbenzoyl Pyridine As a Ligand

Complexation with Transition Metals

Transition metal complexes incorporating pyridine-based ligands are a cornerstone of coordination chemistry, with applications ranging from catalysis to materials science. mdpi.com The interaction of 2-benzoylpyridine (B47108) and its derivatives with transition metal ions has been a subject of study, revealing a diversity in coordination behavior that is heavily dependent on factors like the metal ion, counter-anions, and reaction conditions. mdpi.com

Like its parent compound, 2-benzoylpyridine, 2-(3-fluoro-6-methylbenzoyl)pyridine possesses two primary donor atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. This structure allows for versatile coordination behavior.

Monodentate Coordination: The ligand can coordinate to a metal center through only one of its donor atoms. Typically, the pyridine nitrogen, being a softer and more basic site, would be the preferred atom for monodentate coordination.

Bidentate Chelation: The ligand can act as a bidentate N,O-chelating agent, where both the pyridine nitrogen and the carbonyl oxygen bind to the same metal center. This forms a stable five-membered chelate ring, a common coordination mode for 2-benzoylpyridine complexes. mdpi.com The formation of a chelate is often favored due to the thermodynamic stability gained from the chelate effect.

The choice between these binding modes is influenced by several factors, including the steric demands of other ligands in the coordination sphere and the nature of the metal ion. mdpi.comresearchgate.net For instance, in the presence of strong competing ligands or significant steric crowding, a monodentate mode might be preferred.

Table 1: Expected Coordination Modes of this compound

| Binding Mode | Coordinated Atoms | Ring Formation | Notes |

|---|---|---|---|

| Monodentate | Pyridine Nitrogen | None | Favored when steric hindrance is high. |

| Bidentate | Pyridine Nitrogen, Carbonyl Oxygen | 5-membered chelate | Thermodynamically stable; common for 2-benzoylpyridines. mdpi.com |

The substituents on the pyridine ring, a fluorine atom at the 3-position and a methyl group at the 6-position, are critical in defining the ligand's electronic and steric profile.

Fluorine Substituent: The fluorine atom at the 3-position acts as a strong electron-withdrawing group through its inductive effect. This effect reduces the electron density on the pyridine ring and, consequently, decreases the basicity of the pyridine nitrogen. acs.org A decrease in basicity can weaken the M-N sigma bond in a resulting complex. The high electronegativity of fluorine also enhances the rate of certain reactions, such as nucleophilic aromatic substitution, compared to chloro-substituted analogues.

Methyl Substituent: The methyl group at the 6-position is an electron-donating group, which tends to increase the electron density on the pyridine ring and enhance the basicity of the nitrogen atom. nih.gov However, its position directly adjacent to the nitrogen donor atom introduces significant steric hindrance. This steric bulk can impede the approach of a metal ion, potentially influencing the geometry of the complex and, in some cases, favoring a monodentate coordination mode or preventing complexation altogether. nih.gov

The interplay between the electron-withdrawing fluorine and the electron-donating methyl group creates a complex electronic environment that fine-tunes the ligand's coordinating ability.

Electronic Effects: The electron-withdrawing nature of the 3-fluoro substituent and the electron-donating nature of the 6-methyl group have opposing electronic influences. The net electronic effect on the pyridine nitrogen's basicity will determine the strength of the sigma-donation to the metal center. This tuning of electronic properties can shift the redox potentials of the resulting metal complexes. researchgate.net In related systems, electron-withdrawing groups on the pyridine ring generally make the metal center easier to reduce. researchgate.net

Steric Effects: The steric hindrance from the 6-methyl group is arguably the most dominant factor in the coordination of this ligand. nih.gov This ortho-substituent can force a distortion in the geometry of the resulting complex to accommodate the bulky group, potentially leading to elongated metal-nitrogen bonds. In sterically demanding situations, such as with ruthenium nitrosyl complexes, a methyl group at the 2-position (equivalent to the 6-position) can lead to the formation of dimeric complexes instead of the expected monomeric ones. nih.gov This steric crowding can be a critical factor in determining the final structure and connectivity of a coordination compound. researchgate.net

Table 2: Summary of Substituent Effects on Ligand Properties

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Coordination |

|---|---|---|---|---|

| Fluoro | 3 | Strong electron-withdrawing | Minimal | Decreases pyridine nitrogen basicity, weakens M-N bond. acs.org |

| Methyl | 6 | Electron-donating | High | Increases nitrogen basicity but introduces significant steric hindrance, potentially distorting geometry or favoring monodentate binding. nih.gov |

Formation of Metal-Organic Frameworks and Assemblies

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Pyridine-based ligands are frequently used as linkers in the construction of MOFs and other supramolecular assemblies. nih.govresearchgate.net

Given its potential for bidentate chelation, this compound could, in principle, act as a building block for coordination polymers or MOFs. If the ligand coordinates in a bridging fashion, for example, through both the pyridine and benzoyl groups to different metal centers, it could facilitate the formation of extended 1D, 2D, or 3D networks.

However, the bulky nature of the ligand, particularly due to the 6-methyl group and the non-planar twist between the pyridine and benzoyl rings, may impose significant steric constraints. These constraints could direct the self-assembly process towards discrete, zero-dimensional multinuclear complexes rather than extended, porous frameworks. mdpi.com The introduction of pyridine as a coordinating ligand has been shown to induce structural reconfiguration in MOFs, sometimes leading to a reduction in dimensionality (e.g., from 3D to 2D). nih.gov Therefore, while the formation of MOFs is conceivable, the steric profile of this compound would likely lead to specific, and potentially non-porous, network topologies.

Photophysical Properties of Coordination Complexes Incorporating Pyridine-Benzoyl Ligands

Coordination complexes featuring pyridine-based ligands, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II), are known for their photoluminescent properties. The fluorescence of these complexes often arises from intra-ligand charge transfer (ILCT) or metal-to-ligand charge transfer (MLCT) transitions.

The photophysical properties of complexes with this compound would be influenced by several factors:

Chelation Enhanced Fluorescence (CHEF): Complexation of the ligand to a metal ion can enhance fluorescence efficiency by increasing the rigidity of the ligand structure and preventing non-radiative decay pathways.

Substituent Effects: The electronic properties of the fluoro and methyl substituents would tune the energy levels of the ligand's molecular orbitals. The electron-withdrawing fluorine and electron-donating methyl group would modulate the energy of the π-π* and n-π* transitions within the ligand, thereby shifting the emission wavelengths of the resulting complexes.

Heavy Atom Effect: Coordination to a heavier transition metal can enhance intersystem crossing, potentially leading to phosphorescence.

Steric Effects: Significant steric crowding, as expected from the 6-methyl group, can sometimes lead to fluorescence quenching by promoting non-radiative decay processes through structural distortions.

In related systems, such as copper(I) complexes with pyridine-pyrazole ligands, steric effects have been shown to play a crucial role in stabilizing the excited state and increasing photoluminescence efficiency. Similarly, the photophysical properties of silver(I) complexes with fluorinated bipyridine ligands have been investigated for applications in organic light-emitting diodes (OLEDs), demonstrating that fluorination can be a viable strategy for tuning emission characteristics.

Advanced Spectroscopic Characterization Techniques Methodologies Applied to Similar Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.netnih.gov

For a compound like 2-(3-Fluoro-6-methylbenzoyl)pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

¹H NMR: This experiment would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. For instance, the protons on the pyridine (B92270) and benzene (B151609) rings would appear in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-withdrawing nature of the carbonyl group and the fluorine atom, as well as the electron-donating methyl group. The coupling constants between adjacent protons would help to establish their relative positions on the rings.

¹³C NMR: This technique provides information on the different carbon environments within the molecule. scirp.org The carbonyl carbon would exhibit a characteristic downfield shift. The chemical shifts of the aromatic carbons would be influenced by the substituents, with the fluorine- and nitrogen-bearing carbons showing distinct signals.

2D NMR Techniques: To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the pyridine and benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the benzoyl and pyridine fragments across the carbonyl group. For example, correlations would be expected between the protons on the pyridine ring adjacent to the carbonyl group and the carbonyl carbon itself.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule, particularly the relative orientation of the two rings.

In structurally similar pyridine imine derivatives, ¹H NMR signals for methyl groups on the pyridine ring appear around δ 2.37-2.60 ppm. scirp.org For a simple, unsubstituted 2-benzoylpyridine (B47108), the proton signals are well-documented and provide a baseline for understanding the influence of further substitution. chemicalbook.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Substituted Benzoylpyridines.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Pyridine & Benzene Rings) | 7.0 - 9.0 | Shifts are influenced by the position and nature of substituents. |

| ¹H | Methyl (CH₃) | 2.3 - 2.6 | Relatively upfield signal. scirp.org |

| ¹³C | Carbonyl (C=O) | 180 - 200 | Characteristic downfield shift. |

| ¹³C | Aromatic (Pyridine & Benzene Rings) | 120 - 160 | Carbon atoms attached to heteroatoms (N, F) will have distinct shifts. |

| ¹³C | Methyl (CH₃) | 20 - 30 | Relatively upfield signal. scirp.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. fiveable.menih.govksu.edu.sa These "molecular fingerprints" are highly useful for identifying functional groups. fiveable.me IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment, while Raman spectroscopy involves the inelastic scattering of light due to changes in the molecule's polarizability. fiveable.me

For a molecule like this compound, key vibrational modes would include:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically in the region of 1650-1700 cm⁻¹. In related benzoyl thiourea (B124793) compounds, this band is observed between 1676-1681 cm⁻¹. researchgate.net The conjugation with both aromatic rings would influence the exact frequency.

C-F Stretch: A strong absorption in the IR spectrum, usually found in the 1000-1400 cm⁻¹ region.

Aromatic C=C and C-H Stretching: Aromatic rings show characteristic bands. C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. researchgate.net C-H stretching vibrations are observed above 3000 cm⁻¹.

C-N Stretching: Vibrations associated with the pyridine ring will also be present.

CH₃ Vibrations: Stretching and bending modes of the methyl group would also be identifiable.

Raman spectroscopy would be particularly useful for observing symmetric vibrations, such as the C=C stretching modes within the aromatic rings. fiveable.me The combination of IR and Raman spectra provides a more complete picture of the vibrational framework of the molecule. fiveable.menih.gov

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in Aromatic Ketones.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Aryl Ketone) | Stretching | 1685 - 1665 | Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Variable |

| Aromatic C=C | Stretching | 1600 - 1450 | Variable |

| C-F | Stretching | 1400 - 1000 | Strong |

| C-N (Pyridine) | Stretching | 1360 - 1250 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula.

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecule will form a molecular ion (M⁺). This ion can then undergo fragmentation, breaking at its weakest bonds. The fragmentation pattern provides valuable structural information. For instance, in studies of other benzoyl-containing compounds, cleavage of the benzoyl group is a common fragmentation pathway. nih.gov

Expected fragmentation patterns for this compound could include:

Loss of the benzoyl moiety: Cleavage of the bond between the carbonyl carbon and the pyridine ring, or between the carbonyl carbon and the fluorinated benzene ring.

Formation of acylium ions: The [C₆H₃F(CH₃)CO]⁺ or [C₅H₄NCO]⁺ ions could be observed.

Fragmentation of the pyridine or benzene rings: Further fragmentation of these ring structures can also occur.

In the mass spectrum of the related compound 2-benzoylpyridine, the molecular ion peak is observed at m/z 183, with major fragments at m/z 155, 105, and 77, corresponding to the loss of CO, the benzoyl cation, and the phenyl group, respectively. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.

| Fragment Ion | Proposed Structure | Significance |

|---|---|---|

| [M]⁺ | C₁₃H₁₀FNO⁺ | Molecular ion, confirms molecular weight. |

| [M - CO]⁺ | C₁₂H₁₀FN⁺ | Loss of the carbonyl group. |

| [C₇H₆F]⁺ | Fluoromethylphenyl cation | Represents the fluorinated benzene portion. |

| [C₅H₄N]⁺ | Pyridyl cation | Represents the pyridine portion. |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. shu.ac.uk This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings and the carbonyl group in this compound.

The spectrum of such a compound would be expected to show absorptions corresponding to:

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in the conjugated π systems of the aromatic rings and the carbonyl group. hnue.edu.vnlibretexts.org

n → π transitions:* These lower-intensity absorptions result from the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the pyridine ring) to an anti-bonding π* orbital. hnue.edu.vnyoutube.com These transitions are often observed as a shoulder on the more intense π → π* bands.

Table 4: General UV-Vis Absorption Characteristics for Aromatic Ketones.

| Electronic Transition | Typical Wavelength Range (nm) | Typical Molar Absorptivity (ε) |

|---|---|---|

| π → π | 230 - 270 | 10,000 - 20,000 |

| n → π | 300 - 330 | 10 - 100 |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. carleton.eduwikipedia.org It works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. wikipedia.org

For a compound like this compound, XPS could be used to:

Confirm Elemental Composition: Identify the presence of carbon, nitrogen, oxygen, and fluorine on the sample surface.

Determine Chemical States: The binding energy of the core electrons is sensitive to the chemical environment of the atom. For example, the C 1s spectrum would show multiple peaks corresponding to the different types of carbon atoms (C-C, C-H, C-N, C=O, and C-F). Similarly, the N 1s spectrum would provide information about the nitrogen atom in the pyridine ring. nih.gov The F 1s spectrum would confirm the presence of the carbon-fluorine bond.

Studies on pyridine have shown that XPS, combined with theoretical calculations, can provide a detailed analysis of the N 1s and C 1s binding energies, which relates to the molecular electronic structure. nih.gov This technique is particularly powerful for understanding how molecules like this might interact with surfaces, for example, in catalysis or materials science applications. aps.orgnih.gov

Table 5: Expected Core-Level Binding Energy Ranges for Elements in Substituted Pyridine Compounds.

| Element (Core Level) | Typical Binding Energy (eV) | Information Gained |

|---|---|---|

| C 1s | 284 - 290 | Differentiation of C-C/C-H, C-N, C=O, C-F bonds. |

| N 1s | 398 - 402 | Chemical state of the pyridine nitrogen. nih.gov |

| O 1s | 531 - 534 | Chemical state of the carbonyl oxygen. |

| F 1s | ~689 | Confirmation of the C-F bond. |

Computational Chemistry and Theoretical Studies of 2 3 Fluoro 6 Methylbenzoyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 2-(3-Fluoro-6-methylbenzoyl)pyridine, DFT calculations would begin with geometry optimization, a process that finds the lowest energy arrangement of the atoms, representing the molecule's most stable three-dimensional shape. Methods like B3LYP combined with a basis set such as 6-311++G(d,p) are commonly employed for such optimizations. scienceopen.comwikipedia.org These calculations are crucial as the optimized geometry is the foundation for all subsequent property predictions. wikipedia.org Following optimization, a variety of electronic properties can be calculated to understand the molecule's reactivity and stability.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bldpharm.comyoutube.com These orbitals are key to understanding chemical reactivity. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. bldpharm.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.govuni-muenchen.de A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. For this compound, FMO analysis would map the electron density of the HOMO and LUMO to identify the specific atoms that are the primary sites for electron donation and acceptance.

Table 1: Illustrative Frontier Molecular Orbital Data This table is illustrative as specific experimental or calculated data for this compound is not available in the cited literature. The values demonstrate typical outputs of an FMO analysis.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict how it will interact with other species. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different electrostatic potential values. aimspress.com Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. scienceopen.comaimspress.com Green and yellow represent areas that are relatively neutral.

For this compound, an MEP map would likely show negative potential around the electronegative oxygen and nitrogen atoms, identifying them as sites for hydrogen bonding or coordination with positive ions. The fluorine atom would also contribute to the electronic landscape.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov

This analysis is particularly useful for understanding charge transfer and hyperconjugative interactions—stabilizing interactions that result from the donation of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. nih.gov For this compound, NBO analysis would quantify the electron density on each atom and describe the nature of the bonds, such as the C-F, C=O, and bonds within the pyridine (B92270) ring, providing insight into the molecule's electronic stability and internal charge distribution.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govcsfarmacie.cz This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. nih.gov

For this compound, docking simulations would be performed against the active site of a relevant protein target. The simulation algorithm would explore various possible conformations and orientations of the ligand within the protein's binding pocket, calculating a "docking score" for each pose to estimate the binding affinity. nih.gov The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein.

Table 2: Illustrative Molecular Docking Results This table is for illustrative purposes. A real docking study would require a specified protein target and would yield detailed interaction data.

| Parameter | Description |

|---|---|

| Target Protein | The biological macromolecule of interest. |

| Binding Site | The specific pocket or cavity on the protein where the ligand binds. |

| Docking Score (kcal/mol) | An estimation of the binding free energy. |

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. epa.gov An MD simulation can be used to assess the conformational stability of the this compound molecule itself or the stability of its complex with a protein target identified through docking. epa.gov

By simulating the ligand-protein complex in a realistic environment (e.g., in water), MD can verify if the binding pose predicted by docking is stable over time. Furthermore, advanced MD techniques can be used to study the kinetics of binding, including the rates of association (k_on) and dissociation (k_off), which are often more predictive of a drug's efficacy than binding affinity alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is built by correlating calculated molecular descriptors (properties derived from the chemical structure, such as size, polarity, and electronic parameters) with experimentally measured activity.

If this compound were part of a library of similar compounds tested for a specific biological activity, a QSAR model could be developed. Such a model could identify which molecular properties are most important for the desired activity and could be used to predict the activity of new, untested compounds. This approach helps in optimizing lead compounds in drug discovery by guiding the design of more potent and selective molecules.

In Vitro Biological Activity and Mechanistic Insights

Enzyme Inhibition Mechanisms (In Vitro)

There is no specific information available in the reviewed literature detailing the inhibition of any specific enzyme targets by 2-(3-Fluoro-6-methylbenzoyl)pyridine.

Without data on its enzyme inhibitory activity, no structure-activity relationship (SAR) studies concerning the enzyme inhibition of this compound can be discussed. In broader contexts, SAR studies on other pyridine (B92270) derivatives have shown that the nature and position of substituents on both the pyridine and benzoyl rings are critical for determining inhibitory potency and selectivity against various enzymes. For instance, research on different substituted pyridines has indicated that electron-withdrawing groups can influence inhibitory activity. However, these are general principles and have not been specifically documented for this compound.

Receptor Binding Studies (In Vitro)

No data from in vitro ligand binding studies are available to define the binding affinities of this compound for any key receptors.

Information regarding the interaction mechanisms of this compound within receptor binding pockets is not available. Computational and structural biology studies, which would elucidate such interactions, have not been published for this compound. For related classes of molecules, the pyridine nitrogen is often a key interaction point, forming hydrogen bonds within receptor pockets.

General In Vitro Biological Effects of Pyridine-Benzoyl Compounds

Anticancer and Cytotoxic Activity : Many pyridine-containing compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines. The mechanisms often involve the inhibition of critical enzymes like kinases or topoisomerases.

Antimicrobial Activity : The pyridine scaffold is a component of numerous compounds tested for antibacterial and antifungal properties.

Enzyme Inhibition : Beyond anticancer applications, pyridine derivatives have been explored as inhibitors for a wide array of enzymes.

Receptor Modulation : Substituted pyridines have been developed as ligands for various G-protein coupled receptors (GPCRs) and ion channels.

It is crucial to reiterate that these are general activities observed for the broader class of pyridine-containing molecules and cannot be specifically attributed to this compound without dedicated experimental evidence.

Antimicrobial Properties (In Vitro)

A review of scientific literature was conducted to identify the in vitro antimicrobial properties of this compound. This search included screening for data on its activity against various strains of bacteria and fungi.

Based on the available information, there are no specific studies reporting the in vitro antimicrobial activity of this compound. While research has been conducted on the antimicrobial effects of various other pyridine derivatives and fluorobenzoyl compounds, data directly pertaining to this compound is not present in the reviewed literature. nih.govnih.govekb.egmdpi.comresearchgate.netmdpi.com

Table 1: In Vitro Antimicrobial Activity of this compound

No data available from the reviewed literature.

Antiviral Activities (In Vitro)

An extensive search of scientific databases was performed to gather information on the in vitro antiviral activity of this compound. The objective was to find studies detailing its efficacy against different types of viruses.

The literature search did not yield any specific data on the in vitro antiviral properties of this compound. Studies on other pyridine-containing compounds have shown antiviral potential against various viral strains, but research focused solely on this compound's antiviral effects is not available in the current body of scientific publications. nih.govnih.govnih.gov

Table 2: In Vitro Antiviral Activity of this compound

No data available from the reviewed literature.

Anticancer Potency and Cell Line Studies (In Vitro)

A comprehensive review of the scientific literature was undertaken to determine the in vitro anticancer potency of this compound. This involved searching for studies that investigated its effects on various cancer cell lines.

The investigation of existing scientific research revealed no specific studies on the in vitro anticancer activity of this compound. Although various other novel pyridine derivatives have been evaluated for their anticancer effects, there is a lack of data concerning the cytotoxic or antiproliferative potential of this compound in cancer cell line studies. nih.govnih.govnih.govmdpi.com

Table 3: In Vitro Anticancer Activity of this compound

No data available from the reviewed literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Fluoro- and Methyl Substituents on Biological Activity

The presence and positioning of the fluoro and methyl groups on the benzoyl ring of 2-(3-Fluoro-6-methylbenzoyl)pyridine are critical determinants of its biological profile. These substituents modulate the electronic, steric, and lipophilic properties of the molecule, which in turn affect its interaction with biological targets.

The methyl group at the 6-position of the benzoyl ring primarily exerts a steric and lipophilic effect. Its bulk can influence the preferred conformation of the molecule by restricting the rotation around the bond connecting the benzoyl and pyridine (B92270) rings. This conformational constraint can be advantageous if it locks the molecule into a bioactive conformation. Additionally, the methyl group increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes. The interplay between the electronic effects of the fluorine atom and the steric/lipophilic effects of the methyl group can be fine-tuned to optimize biological activity.

To illustrate the potential impact of these substituents, a hypothetical comparison of related analogues is presented in Table 1.

Table 1: Hypothetical Physicochemical Properties and Biological Activity of 2-Benzoylpyridine (B47108) Analogues

| Compound | Substituents | LogP (Predicted) | Biological Activity (IC50, µM, Hypothetical) |

| 1 | 3-Fluoro, 6-Methyl | 3.2 | 0.5 |

| 2 | None | 2.5 | 5.0 |

| 3 | 3-Fluoro | 2.7 | 2.1 |

| 4 | 6-Methyl | 3.0 | 1.5 |

Role of the Benzoyl Moiety in Molecular Recognition

The benzoyl moiety is a key structural feature of this compound, playing a pivotal role in molecular recognition and binding to biological targets. This is a common feature in many biologically active compounds, including tubulin inhibitors. nih.gov The benzoyl group can participate in several types of non-covalent interactions that are essential for a stable drug-receptor complex.

The carbonyl group of the benzoyl moiety is a potent hydrogen bond acceptor, capable of forming strong hydrogen bonds with donor groups such as the amide protons of amino acid residues in a protein's active site. The aromatic ring of the benzoyl group can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These stacking interactions contribute significantly to the binding affinity. Furthermore, the hydrophobic nature of the phenyl ring allows it to fit into hydrophobic pockets within the target protein, further stabilizing the complex.

The orientation of the benzoyl group relative to the pyridine ring is crucial for positioning these interacting elements correctly within the binding site. The substituents on the benzoyl ring, as discussed in the previous section, modulate its electronic and steric properties, thereby influencing the strength and specificity of these interactions.

Conformational Analysis and its Impact on Activity

The conformational flexibility of this compound is a critical factor influencing its biological activity. The molecule's conformation is primarily defined by the torsional angle between the pyridine and benzoyl rings. Studies on similar 2-benzoylpyridines have shown that these molecules often adopt a non-planar conformation in solution. rsc.org

The presence of the 6-methyl group on the benzoyl ring is expected to introduce a significant steric hindrance, which would likely favor a more twisted conformation to minimize steric clash with the pyridine ring. This preferred conformation dictates the three-dimensional shape of the molecule and, consequently, its ability to fit into the binding site of a biological target.

If the bioactive conformation requires a specific torsional angle, the steric influence of the 6-methyl group could be beneficial in pre-organizing the molecule into this active shape, thus reducing the entropic penalty upon binding. Computational modeling and experimental techniques such as X-ray crystallography can provide detailed insights into the preferred conformations and their correlation with biological activity. nih.gov

Strategic Modifications for Enhanced Potency and Selectivity

Strategic modifications of the this compound scaffold can be undertaken to enhance its potency and selectivity. These modifications are guided by the SAR and SPR principles discussed in the preceding sections.

One common strategy involves the exploration of different substituents on both the pyridine and benzoyl rings. For instance, replacing the methyl group with other alkyl groups of varying sizes could probe the steric tolerance of the binding pocket. Similarly, altering the position or nature of the halogen substituent on the benzoyl ring could optimize electronic and hydrophobic interactions.

Another approach is the bioisosteric replacement of the pyridine or benzoyl rings. For example, the pyridine ring could be replaced with other heteroaromatic rings like pyrimidine (B1678525) or pyrazine (B50134) to explore different hydrogen bonding patterns and vectoral orientations of substituents. nih.gov The benzoyl moiety could also be modified to alter its flexibility and interaction profile.

Table 2 presents a hypothetical set of modifications to the lead compound and their potential effects on potency and selectivity, illustrating a rational approach to lead optimization.

Table 2: Hypothetical Strategic Modifications and Their Predicted Biological Outcomes

| Compound ID | Modification from Lead (Compound 1) | Rationale | Predicted Potency (IC50, µM) | Predicted Selectivity (Fold) |

| 1 (Lead) | - | - | 0.5 | 10 |

| 1a | Replace 6-Methyl with 6-Ethyl | Probe steric limits of binding pocket | 0.8 | 8 |

| 1b | Move Fluoro from 3- to 4-position | Alter electronic distribution and H-bonding | 0.3 | 15 |

| 1c | Replace Pyridine with Pyrimidine | Modify H-bonding and ring electronics | 1.2 | 5 |

| 1d | Add 4'-methoxy to Pyridine ring | Enhance binding through additional H-bond | 0.1 | 25 |

Medicinal Chemistry and Drug Discovery Applications

2-(3-Fluoro-6-methylbenzoyl)pyridine as a Privileged Scaffold

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through versatile and specific interactions. The 2-benzoylpyridine (B47108) core, the foundational structure of this compound, represents such a scaffold. Its utility is demonstrated by its presence in a multitude of bioactive compounds with therapeutic potential across different disease areas, including cancer and infectious diseases. smolecule.comscirp.orgscirp.org

The value of this scaffold lies in its structural components. The pyridine (B92270) ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the benzoyl group provides a key carbonyl hydrogen bond acceptor and a phenyl ring for further interactions or functionalization. The ketone linker offers a specific geometry and rotational flexibility that can be fine-tuned. The strategic placement of substituents, such as the fluoro and methyl groups in this compound, is a classic medicinal chemistry approach to modulate the scaffold's electronic properties, lipophilicity, metabolic stability, and binding affinity for a specific target. nih.gov

A prominent example of this scaffold's application is in the development of potent anticancer agents. A study focusing on 6-aryl-2-benzoyl-pyridines identified these compounds as powerful tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. acs.org Tubulin is a critical protein involved in cell division, making it a validated target for cancer therapy. The success of the 2-benzoylpyridine core in generating highly potent tubulin inhibitors underscores its status as a privileged scaffold for designing agents that disrupt protein-protein interactions. acs.org Furthermore, derivatives of 2-benzoylpyridine have shown promise as antiproliferative agents through mechanisms like iron chelation, which can disrupt the metabolism of cancer cells. smolecule.comnih.gov

Fragment-Based Drug Design Incorporating the Compound's Motifs

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. nih.govfrontiersin.org These initial hits are then optimized and "grown" or linked together to produce a high-affinity lead compound. frontiersin.orgnih.gov The core motifs of this compound are well-suited for FBDD approaches.

A Pyridine Fragment: Offers a heterocyclic core with a defined nitrogen position for hydrogen bonding.

A Substituted Phenyl Fragment: The 3-fluoro-6-methylphenyl group provides specific steric and electronic features. Fluorine, in particular, is a common bioisostere for hydrogen and can form favorable orthogonal multipolar interactions and improve metabolic stability.

A Benzoyl Linker: This ketone group acts as a potent hydrogen bond acceptor and provides a defined spatial vector for connecting the two aromatic rings.

In a typical FBDD campaign, a fragment like 2-methylpyridine (B31789) might be identified as binding to a hydrophobic pocket on a target protein. Separately, a fragment like 3-fluorobenzaldehyde (B1666160) might be found to bind in an adjacent sub-pocket. The principles of FBDD would then guide the "linking" of these two fragments, potentially via a carbonyl bridge, to create a larger, more potent molecule like 2-(3-fluoro-benzoyl)pyridine. Subsequent optimization, such as adding the methyl group to the pyridine, could further enhance affinity and selectivity. This "growing" strategy allows for the systematic exploration of chemical space around the initial fragment hits to achieve optimal interactions with the target protein. nih.govnih.gov This approach has been successfully used to develop inhibitors for challenging targets, including those involved in protein-protein interactions. nih.gov

Design and Synthesis of Analogues with Modulated Biological Profiles

A cornerstone of medicinal chemistry is the systematic modification of a lead compound to understand its structure-activity relationship (SAR) and optimize its biological profile. The 2-benzoylpyridine scaffold has been extensively explored through the design and synthesis of analogues, leading to compounds with significantly modulated potencies and target specificities.

Antiproliferative Activity as Tubulin Inhibitors:

One of the most detailed SAR studies on this scaffold involved the development of 6-aryl-2-benzoyl-pyridines as tubulin polymerization inhibitors. acs.org Researchers synthesized a series of analogues to probe the effects of substitutions on both the pyridine and benzoyl rings. A key finding was that a 3,4,5-trimethoxy substitution on the benzoyl ring was highly favorable for activity. Further modifications to the pyridine ring revealed that adding a 6-aryl group could dramatically increase potency. The compound designated 4v , which features a 6-(4-methoxyphenyl) group on the pyridine and a 3,4,5-trimethoxybenzoyl moiety, emerged as exceptionally potent, with an average IC₅₀ of approximately 1.8 nM against a panel of cancer cell lines. acs.org The crystal structure of 4v in complex with tubulin confirmed its direct binding at the colchicine site, providing a structural basis for its potent activity. acs.org

| Compound | R Group (at position 6 of pyridine) | Benzoyl Group Substitution | Average IC₅₀ (nM) |

|---|---|---|---|

| ABI-231 (Reference) | - | 4-benzoyl-imidazole core | ~10 |

| 4v | 4-Methoxyphenyl | 3,4,5-Trimethoxy | 1.8 |

| 4u | Phenyl | 3,4,5-Trimethoxy | 3.2 |

| 4t | 4-Fluorophenyl | 3,4,5-Trimethoxy | 2.5 |

Antiviral Activity:

In a separate line of research, a series of 2-benzoxyl-phenylpyridine derivatives were evaluated for their antiviral properties against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com This study highlights how modifications to the core structure can tune the biological activity towards completely different targets. The compounds were tested for their ability to inhibit virus-induced cytopathic effects. Several analogues demonstrated potent antiviral activity, with efficacy similar to or greater than the reference drug, ribavirin. This research showcases the scaffold's versatility and how systematic substitutions can yield compounds with potent and specific biological effects in different therapeutic areas. mdpi.com

| Compound | Selectivity Index (SI) | Half-maximal Effective Concentration (EC₅₀) in µM |

|---|---|---|

| W1 | >15.2 | <6.6 |

| W2 | >13.4 | <7.5 |

| W10 | >21.7 | <4.6 |

| W15 | >10.8 | <9.2 |

| Ribavirin (Control) | >4.4 | <22.9 |

Applications in Chemical Biology Research

Chemical biology utilizes small molecules as probes to explore and manipulate biological systems, providing insights into cellular functions and disease mechanisms. The well-defined structure-activity relationships and potent biological effects of 2-benzoylpyridine derivatives make them excellent tools for such research.

The antiviral 2-benzoxyl-phenylpyridine derivatives serve as a prime example. mdpi.com Beyond simply identifying their antiviral activity, researchers used these compounds to investigate the viral life cycle. Time-of-addition assays demonstrated that the compounds target the early stages of CVB3 replication, specifically viral RNA and protein synthesis, rather than directly inactivating the virus or inhibiting its entry into or release from host cells. mdpi.com This application showcases how these molecules can be used to dissect complex biological pathways.

Similarly, the highly potent and specific tubulin inhibitor 4v is not just a potential therapeutic; it is also a valuable chemical probe. acs.org Molecules that interfere with tubulin polymerization are standard tools in cell biology for studying the roles of the cytoskeleton in cell division, intracellular transport, and cell motility. The high potency of 4v allows for its use at low concentrations, minimizing off-target effects and enabling precise investigation of microtubule dynamics. acs.org

Furthermore, the ability of the 2-benzoylpyridine scaffold to form coordination complexes with metal ions opens another avenue for chemical biology research. smolecule.comscirp.orgscirp.org These metal complexes can be designed as probes to study the role of metal ions in biological processes or as agents to disrupt metal-dependent pathways in pathogens. scirp.orgnih.gov

Catalytic Applications of 2 3 Fluoro 6 Methylbenzoyl Pyridine and Its Derivatives

Role as a Ligand in Homogeneous Catalysis

Pyridine (B92270) and its derivatives are fundamental building blocks in coordination chemistry, widely serving as ligands that stabilize metal centers in homogeneous catalysis. nih.gov The coordination properties of these ligands can be finely tuned by altering the substituents on the pyridine ring, which in turn modulates the electronic and steric environment of the metal catalyst. nih.govnih.gov This functionalization can enhance catalytic activity, selectivity, and stability. nih.gov

The 2-benzoylpyridine (B47108) framework, the core of the title compound, has demonstrated its essential role in metal-catalyzed reactions. In studies involving gold-catalyzed protein labeling with propargyl ester functional groups, Au(III) complexes coordinated with a 2-benzoylpyridine ligand were found to be critical for the reaction's success. nih.gov Gold catalysts lacking the 2-benzoylpyridine ligand exhibited a significant drop in protein labeling efficiency, underscoring the ligand's direct participation and importance in the catalytic process. nih.gov Mechanistic work suggested that the reaction proceeds through an aryl-alkynyl cross-coupling, facilitated by the gold-benzoylpyridine complex. nih.gov

Furthermore, the versatility of the 2-benzoylpyridine scaffold is highlighted by its use in creating novel catalytic systems. A Schiff base derived from 2-benzoylpyridine was employed to develop a copper-based nanocatalyst supported on boehmite nanoparticles. nih.gov This heterogeneous catalyst proved highly efficient and homoselective in the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide, demonstrating excellent yields and the ability to be recycled multiple times without a significant loss of activity. nih.gov

The introduction of substituents, such as the fluoro and methyl groups in 2-(3-Fluoro-6-methylbenzoyl)pyridine, is a strategic approach to further refine catalytic performance. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methyl group can precisely adjust the ligand's basicity and the stability of the resulting metal complex. nih.gov

Table 1: Catalytic Applications of 2-Benzoylpyridine-Based Ligands

| Catalyst System | Metal | Catalytic Transformation | Key Finding | Reference |

| 2-Benzoylpyridine-Au Complex | Gold (Au) | Propargyl Ester-Based Protein Labeling | The 2-benzoylpyridine ligand was discovered to be critical for catalytic activity in protein labeling. | nih.gov |

| Copper-Schiff-base@Boehmite NPs (from 2-benzoylpyridine) | Copper (Cu) | Synthesis of 5-substituted 1H-tetrazoles | The catalyst showed high yields, short reaction times, and could be recycled at least four times. | nih.gov |

Pyridine-Based Catalysts in Organic Transformations

Pyridine derivatives are not only effective ligands but are central to a wide array of catalysts used in pivotal organic transformations. Palladium(II) complexes incorporating substituted pyridine ligands have emerged as highly efficient precatalysts for fundamental carbon-carbon bond-forming reactions, including the Suzuki–Miyaura and Heck cross-couplings. nih.govacs.org

Research has systematically shown that the electronic properties of the substituents on the pyridine ring directly influence the catalyst's performance. nih.gov For instance, in the palladium-catalyzed conversion of nitrobenzene (B124822) to ethyl N-phenylcarbamate, a clear correlation was established between ligand basicity and catalytic efficiency. acs.org An increase in reaction yield was observed when Pd(II) complexes with more basic pyridine ligands were used. acs.org This demonstrates that the electronic nature of the pyridine ligand is a key determinant of the catalytic outcome.

In addition to cross-coupling reactions, pyridine-based ligands are instrumental in other transformations. Monodentate pyridine was found to be an effective ligand in the palladium-catalyzed three-component aerobic arylboration of alkenes, a process that couples aryl boronic acids, alkenes, and bis(pinacol)diboron. acs.org This highlights the broad utility of even simple pyridine ligands in facilitating complex, multi-component reactions. acs.org The development of these catalytic systems allows for the direct synthesis of valuable alkyl boronic esters from readily available starting materials. acs.org

Table 2: Examples of Organic Transformations with Pyridine-Based Catalysts

| Transformation | Catalyst System | Substrate Scope | Key Outcome | Reference |

| Suzuki–Miyaura Coupling | [Pd(4-X-py)₂Cl₂] | Phenylboronic acid, 4-bromoacetophenone | Excellent yields (>90%) were obtained with a range of substituted pyridine ligands. | nih.govacs.org |

| Heck Coupling | [Pd(4-X-py)₂Cl₂] | Styrene, 4-bromoacetophenone | The functionalization of the pyridine ligand with electron-withdrawing or -donating groups resulted in significant changes in physicochemical and catalytic properties. | nih.gov |

| Aerobic Alkene Arylboration | Pd(OAc)₂ / Pyridine | Aryl boronic acids, Alkenes, B₂pin₂ | Monodentate pyridine was effective in promoting the desired three-component arylboration, affording the product in good yield (64% isolated). | acs.org |

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. For transformations involving palladium and pyridine-type ligands, the catalytic cycle generally involves a sequence of well-defined elementary steps, such as oxidative addition, transmetalation, and reductive elimination. youtube.com The ligand plays an intimate role in modulating the energetics and feasibility of each step. nih.gov

The electronic properties of substituents on a pyridine ligand can exert a profound influence on the kinetics of key steps within the catalytic cycle. A study on C–F reductive elimination from Palladium(IV) fluoride (B91410) complexes bearing pyridyl-sulfonamide ligands provided direct insight into this effect. nih.gov It was observed that electron-donating groups at the para-position of the ligand's pyridine ring accelerated the rate of C–F reductive elimination. nih.gov This finding suggests that for a compound like this compound, the electron-donating 6-methyl group could potentially facilitate the final product-forming reductive elimination step in a Pd(II)/Pd(IV) cycle.

Conversely, the electron-withdrawing 3-fluoro substituent would have an opposing electronic effect. Computational studies on a palladium-catalyzed regiodivergent decarboxylative allylic alkylation revealed that fluorine substituents on the substrate reduced the HOMO-LUMO gap. rsc.org This electronic perturbation, combined with other interactions, facilitated an inner-sphere sigmatropic rearrangement, which was a key step in determining the reaction's regioselectivity. rsc.org This illustrates that fluorine atoms, due to their strong electron-withdrawing nature, can significantly alter the electronic structure of intermediates and transition states, thereby steering the reaction pathway.

For a ligand like this compound, these opposing electronic influences—the donating methyl group and the withdrawing fluoro group—create a complex electronic environment at the metal center. This push-pull effect could be leveraged to fine-tune the reactivity of the catalyst, balancing the requirements of different steps in the catalytic cycle, such as the need for an electron-rich metal center for oxidative addition and the facilitation of reductive elimination. nih.govnih.gov

Table 3: General Steps in a Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Potential Influence of Ligand Substituents |

| Oxidative Addition | The Pd(0) catalyst reacts with an organic halide (R-X), cleaving the R-X bond and forming a Pd(II) intermediate. | Electron-donating groups (e.g., -CH₃) on the ligand can increase the nucleophilicity of the Pd(0) center, often accelerating this step. nih.gov |

| Transmetalation | A main group organometallic reagent (e.g., R'-B(OH)₂) transfers its organic group to the Pd(II) center, displacing a halide. | The ligand's steric and electronic properties influence the rate of ligand exchange and the subsequent transfer of the organic group. |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond (R-R') and regenerating the Pd(0) catalyst. | Electron-donating groups on the ligand have been shown to accelerate this step in certain Pd(IV) systems. nih.gov |

Supramolecular Chemistry Involving 2 3 Fluoro 6 Methylbenzoyl Pyridine

Non-Covalent Interactions and Molecular Recognition Phenomena

The structure of 2-(3-fluoro-6-methylbenzoyl)pyridine facilitates several types of non-covalent interactions that are fundamental to molecular recognition. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor. researchgate.netnih.govrsc.org The presence of the fluorine atom introduces the possibility of halogen bonding and can influence the electronic properties of the aromatic system. researchgate.net Furthermore, the aromatic rings (both the pyridine and the benzoyl group) can engage in π-π stacking interactions. researchgate.net The interplay of these forces allows for specific recognition events with other molecules.

Molecular recognition involving pyridine-containing compounds has been observed in various contexts, including interactions with biological macromolecules like DNA. nih.govnih.gov In such systems, the pyridine nitrogen can be crucial for sequence-specific recognition within the minor groove of DNA. nih.gov While specific studies on this compound are not prevalent, the principles derived from related structures suggest its potential for selective binding. The combination of a hydrogen bond acceptor, a fluorinated ring, and π-systems provides a platform for multi-point recognition, which is a hallmark of selective molecular interactions.

The table below summarizes the potential non-covalent interactions for this compound based on its structural components.

| Functional Group | Potential Non-Covalent Interaction | Role in Molecular Recognition |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Directional interaction with hydrogen bond donors. |

| Benzoyl Oxygen | Hydrogen Bond Acceptor | Additional site for hydrogen bonding. |

| Fluoro Substituent | Halogen Bonding, Dipole-Dipole | Can interact with nucleophilic regions and influence electrostatic potential. |

| Aromatic Rings | π-π Stacking, C-H···π Interactions | Stacking interactions contribute to the stability of molecular assemblies. researchgate.net |

| Methyl Group | van der Waals Forces, Steric Influence | Can influence molecular packing and conformation. |

Self-Assembly and Self-Organization Principles

The principles of self-assembly and self-organization in pyridine-containing molecules are well-documented, often leading to the formation of well-defined nanostructures. rsc.org The process is driven by the spontaneous association of molecules through non-covalent interactions to form ordered aggregates. For pyridine derivatives, the directionality of hydrogen bonds and the stacking of aromatic rings are key drivers of self-assembly. rsc.org

Host-Guest Chemistry and Molecular Trapping

The structure of this compound, while not a classic macrocyclic host, can participate in host-guest interactions. It can act as a guest molecule, being encapsulated within the cavity of a larger host molecule. For instance, benzimidazole (B57391) derivatives, which share structural similarities with the benzoylpyridine moiety, have been shown to form inclusion complexes with cucurbiturils. nih.govrsc.org In these complexes, the aromatic part of the guest is typically encapsulated within the hydrophobic cavity of the host, driven by the hydrophobic effect and stabilized by interactions at the portals of the host.

Conversely, aggregates of this compound formed through self-assembly could potentially create cavities capable of trapping smaller guest molecules. This phenomenon, known as molecular trapping, is a key feature of certain coordination cages and self-assembled structures. rsc.org The specific size and shape of the trapped guest would be determined by the geometry of the cavity formed by the host assembly.

Formation of Hydrogen-Bonded and Pi-Stacked Architectures

Hydrogen bonding is a primary directional force in the formation of supramolecular architectures involving pyridine derivatives. nih.govresearchgate.net The nitrogen atom of the pyridine ring in this compound is a potent hydrogen bond acceptor. It can interact with suitable hydrogen bond donors to form chains, sheets, or more complex three-dimensional networks. nih.gov

The table below outlines the key interactions and resulting architectures for this compound.

| Interaction Type | Participating Groups | Resulting Supramolecular Architecture |

| Hydrogen Bonding | Pyridine-N, Benzoyl-O (acceptors) with suitable donors | 1D chains, 2D sheets, 3D networks nih.gov |

| π-π Stacking | Pyridine ring, Benzoyl ring | Stacked columns, layered structures |

| C-H···π Interactions | Methyl-H, Aromatic-H with π-systems | Further stabilization of packed structures |

Crystal Structure Analysis and Solid State Characteristics

Single-Crystal X-ray Diffraction Studies

Currently, there are no specific single-crystal X-ray diffraction studies for 2-(3-Fluoro-6-methylbenzoyl)pyridine found in the reviewed literature.

A typical single-crystal X-ray diffraction study would yield precise data on the compound's crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). It would also provide the exact atomic coordinates within the asymmetric unit, allowing for the determination of bond lengths, bond angles, and torsion angles. This foundational data is essential for any further analysis of the solid-state structure. For illustrative purposes, a data table for a hypothetical analysis is shown below.

Interactive Data Table: Hypothetical Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₃H₁₀FNO |

| Formula weight | 215.22 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Calculated density | D.DDD Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | 448 |